molecular formula C13H10N2O3S B5378094 5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde CAS No. 915911-32-9

5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde

Cat. No. B5378094
CAS RN: 915911-32-9
M. Wt: 274.30 g/mol
InChI Key: CDHDVABLDRAGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde is a chemical compound with a molecular formula of C13H9N2O3S. It is commonly referred to as MBTFA and is used in scientific research applications. MBTFA is a thioether derivative of benzimidazole and is known for its unique properties, including its ability to act as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS).

Mechanism of Action

The mechanism of action of MBTFA involves the reaction of its thioether group with the functional groups of the compounds being analyzed. This reaction produces stable and volatile derivatives, which can be easily detected and analyzed by 5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde.
Biochemical and Physiological Effects:
MBTFA does not have any known biochemical or physiological effects as it is used solely as a derivatizing agent for 5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde analysis.

Advantages and Limitations for Lab Experiments

The advantages of using MBTFA as a derivatizing agent include its ability to improve the detection and identification of various compounds, its high volatility, and its stability. However, the limitations of using MBTFA include its high cost, its toxicity, and the need for specialized equipment and expertise to handle and analyze the derivatives produced.

Future Directions

There are several future directions for the use of MBTFA in scientific research. These include the development of new and improved derivatizing agents, the exploration of its potential use in other analytical techniques, and the investigation of its potential applications in fields such as medicine and environmental science. Additionally, further research is needed to fully understand the mechanism of action of MBTFA and to optimize its use in 5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde analysis.

Synthesis Methods

MBTFA can be synthesized through a multi-step process involving the reaction of 2-aminobenzimidazole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 5,6-dicyano-2-(2-imidazolin-2-yl)benzimidazole. This intermediate compound is then reacted with sodium methoxide and 5-formyl-2-furancarboxylic acid to produce MBTFA.

Scientific Research Applications

MBTFA is widely used in scientific research as a derivatizing agent for 5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde analysis. It is used to improve the detection and identification of various compounds, including amino acids, fatty acids, and steroids. MBTFA reacts with these compounds to form stable and volatile derivatives, which can be easily detected and analyzed by 5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde.

properties

IUPAC Name

5-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-17-8-2-4-10-11(6-8)15-13(14-10)19-12-5-3-9(7-16)18-12/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHDVABLDRAGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SC3=CC=C(O3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424188
Record name 5-(5-methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915911-32-9
Record name 5-(5-methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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